AChE Inhibition: 1,6-Dimethylindoline-2-thione Exhibits >200-Fold Higher Potency than Unsubstituted Indoline-2-thione
1,6-Dimethylindoline-2-thione demonstrates an IC₅₀ of 89 nM against electric eel acetylcholinesterase (AChE), as measured by the Ellman assay using acetylthiocholine iodide as substrate [1]. In contrast, unsubstituted indoline-2-thione exhibits an EC₅₀ of 18,000 nM (18 µM) in AChE inhibition assays, representing an approximately 202-fold reduction in potency [2]. This substantial difference in inhibitory activity is attributable to the N-1 and C-6 methyl substituents, which enhance hydrophobic interactions within the enzyme's active site gorge. The >200-fold potency differential provides a clear, quantifiable rationale for selecting the dimethylated compound over the unsubstituted analog in AChE-targeted studies.
| Evidence Dimension | Inhibition of acetylcholinesterase (AChE) activity |
|---|---|
| Target Compound Data | IC₅₀ = 89 nM |
| Comparator Or Baseline | Indoline-2-thione (unsubstituted): EC₅₀ = 18,000 nM (18 µM) |
| Quantified Difference | ~202-fold greater potency for 1,6-dimethylindoline-2-thione (89 nM vs 18,000 nM) |
| Conditions | Target Compound: Ellman assay, electric eel AChE, acetylthiocholine iodide substrate [1]; Comparator: AChE inhibition assay (assay details limited in source) [2] |
Why This Matters
This potency differential justifies the procurement of the 1,6-dimethyl derivative over the unsubstituted analog for any AChE-focused screening campaign, as the dimethylated scaffold provides a >200-fold improvement in target engagement.
- [1] BindingDB. (n.d.). BDBM50111769: 1,6-Dimethylindoline-2-thione. CHEMBL3605354. Affinity Data: IC₅₀ = 89 nM against electric eel AChE. View Source
- [2] BindingDB. (2011). BDBM63662: 1,3-dihydroindole-2-thione (indoline-2-thione). Affinity Data: EC₅₀ = 1.80E+4 nM. Data Source: Sanford-Burnham Center for Chemical Genomics. View Source
